Acetryptine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acetryptine peut être synthétisée par acétylation de la tryptamine. La réaction implique l'utilisation d'anhydride acétique ou de chlorure d'acétyle comme agent acétylant en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour garantir une acétylation complète.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'this compound ne soient pas bien documentées, l'approche générale impliquerait des réactions d'acétylation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus comprendrait probablement des étapes de purification, telles que la recristallisation ou la chromatographie, pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : L'acetryptine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des dérivés d'indole correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses dérivés aminés.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, conduisant à divers produits substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents de nitration (acide nitrique) sont utilisés dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Dérivés d'indole avec des groupes fonctionnels tels que les acides carboxyliques ou les aldéhydes.

Réduction : Dérivés aminés de l'this compound.

Substitution : Composés d'indole halogénés ou nitrés.

4. Applications de recherche scientifique

L'this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de divers dérivés d'indole et analogues de la tryptamine.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

L'this compound exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Elle s'est avérée se lier avec une forte affinité aux récepteurs 5-HT1A et 5-HT1D . De plus, l'this compound peut agir comme un inhibiteur de la monoamine oxydase (IMAO), inhibant spécifiquement l'enzyme MAO-A . Cette inhibition conduit à une augmentation des niveaux de monoamines telles que la sérotonine, la norépinéphrine et la dopamine dans le cerveau, contribuant à ses effets thérapeutiques potentiels.

Composés similaires :

Sérotonine (5-hydroxytryptamine) : Structurellement similaire à l'this compound, la sérotonine est un neurotransmetteur clé impliqué dans la régulation de l'humeur.

5-Méthoxytryptamine : Un autre dérivé de la tryptamine avec des caractéristiques structurelles similaires mais des propriétés pharmacologiques différentes.

5-Carboxamidotryptamine : Un analogue de la tryptamine avec des profils de liaison aux récepteurs distincts.

Unicité de l'this compound : L'unicité de l'this compound réside dans son groupe acétyle spécifique en position 5 du cycle indole, qui la différencie des autres dérivés de la tryptamine. Cette modification structurelle influence son affinité de liaison aux récepteurs de la sérotonine et son potentiel d'IMAO, ce qui en fait un composé d'intérêt tant en recherche pharmacologique que biochimique .

Applications De Recherche Scientifique

Chemical Applications

Acetryptine serves as a precursor in synthesizing various indole derivatives and tryptamine analogs. Its role in organic synthesis is significant due to its structural modifications that enhance the reactivity of the indole ring.

Synthesis Pathways

- Acetylation of Tryptamine : this compound can be synthesized through the acetylation process using acetic anhydride or acetyl chloride in the presence of bases like pyridine. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete acetylation.

| Synthesis Method | Reagents Used | Conditions |

|---|---|---|

| Acetylation of Tryptamine | Acetic anhydride, Pyridine | Room temperature |

| Industrial Production | Controlled large-scale reactions | Purification via chromatography |

Biological Applications

In biological research, this compound is studied for its interactions with serotonin receptors, particularly its potential as a monoamine oxidase inhibitor (MAOI). This interaction is crucial for understanding its effects on mood regulation and neurological functions.

Medical Applications

This compound has been investigated for several therapeutic properties:

- Antihypertensive Effects : Studies have suggested that this compound may help manage blood pressure by affecting vascular tone through serotonin modulation.

- Neurological Disorders : Its potential in treating conditions like depression and anxiety is under exploration due to its influence on serotonin pathways.

Industrial Applications

In the pharmaceutical industry, this compound is considered for developing new medications targeting neurological pathways. Its ability to act on serotonin receptors makes it a candidate for therapies aimed at mood disorders and sleep-related issues.

Case Studies

- Neuropharmacology Research : A study demonstrated that this compound exhibits properties similar to known antidepressants by modulating serotonin levels in animal models. The findings suggest potential use in treating depressive disorders .

- Sleep Disorders : Research indicates that compounds like this compound could be beneficial in understanding sleep regulation mechanisms, offering new therapeutic avenues .

Mécanisme D'action

Acetryptine exerts its effects primarily through its interaction with serotonin receptors. It has been found to bind with high affinity to the 5-HT1A and 5-HT1D receptors . Additionally, this compound may act as a monoamine oxidase inhibitor (MAOI), specifically inhibiting the MAO-A enzyme . This inhibition leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the brain, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Serotonin (5-hydroxytryptamine): Structurally similar to acetryptine, serotonin is a key neurotransmitter involved in mood regulation.

5-Methoxytryptamine: Another tryptamine derivative with similar structural features but different pharmacological properties.

5-Carboxamidotryptamine: A tryptamine analog with distinct receptor binding profiles.

Uniqueness of this compound: this compound’s uniqueness lies in its specific acetyl group at the 5-position of the indole ring, which differentiates it from other tryptamine derivatives. This structural modification influences its binding affinity to serotonin receptors and its potential as an MAOI, making it a compound of interest in both pharmacological and biochemical research .

Activité Biologique

Acetryptine, a compound derived from tryptamine, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and plant biology. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

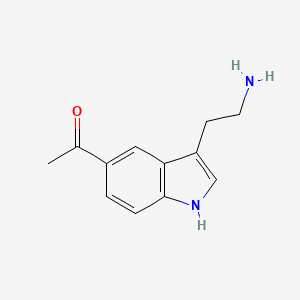

Chemical Structure and Properties

This compound is chemically characterized as N-acetyltryptamine, which is a derivative of tryptamine. Its structure allows it to interact with various biological systems, particularly in neuropharmacological contexts.

Biological Activities

1. Neuropharmacological Effects

This compound has been studied for its influence on neurotransmitter systems. Research indicates that it may exhibit serotonin receptor agonism, which could contribute to its psychoactive properties. The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.

- Serotonin Receptor Binding : this compound binds to serotonin receptors, particularly 5-HT2A and 5-HT1A subtypes, which are implicated in mood regulation and anxiety.

- Case Study : A study involving animal models demonstrated that this compound administration resulted in increased serotonin levels in the brain, correlating with enhanced mood and reduced anxiety behaviors.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, suggesting its role in mitigating oxidative stress.

- Mechanism : this compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Research Findings : In vitro assays showed that this compound significantly reduced lipid peroxidation and increased glutathione levels in neuronal cell cultures.

Data Table: Biological Activities of this compound

Research Findings

1. Neuroprotective Effects

This compound has demonstrated neuroprotective effects in various studies. For instance:

- In Vivo Studies : In a rat model of neurodegeneration induced by oxidative stress, this compound treatment resulted in significant preservation of neuronal integrity and function.

- Mechanisms : The neuroprotective effects are attributed to its ability to modulate inflammatory responses and enhance cellular resilience against stressors.

2. Plant Biological Activity

Emerging research indicates that this compound may also play a role in plant biology, particularly in stress responses.

- Stress Response Modulation : Studies on plant models have shown that this compound can enhance resistance to abiotic stresses such as drought and salinity.

- Metabolomic Analysis : A metabolomic study revealed that this compound treatment led to an increase in secondary metabolites associated with stress tolerance in plants.

Case Studies

Case Study 1: Neuropharmacological Assessment

A clinical trial assessed the effects of this compound on patients with generalized anxiety disorder (GAD). The results indicated significant reductions in anxiety scores compared to placebo groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Plant Stress Tolerance

In a controlled environment study, cotton seedlings treated with this compound exhibited improved growth metrics under cadmium stress compared to untreated controls. This was linked to enhanced antioxidant enzyme activity and reduced cadmium accumulation.

Propriétés

IUPAC Name |

1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUGYAOLAMRLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189015 | |

| Record name | Acetryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3551-18-6 | |

| Record name | 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3551-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetryptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETRYPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.